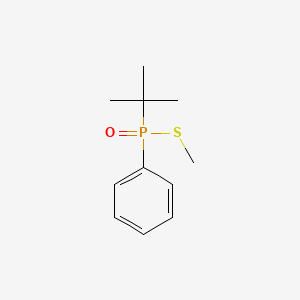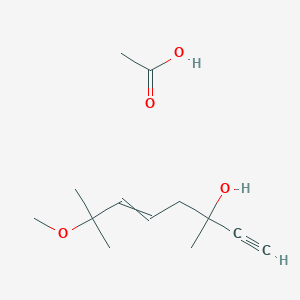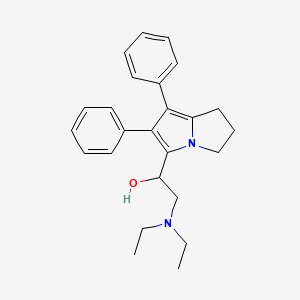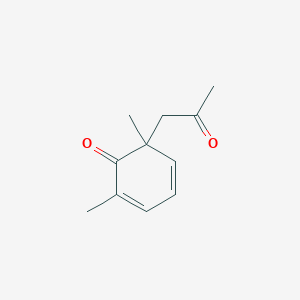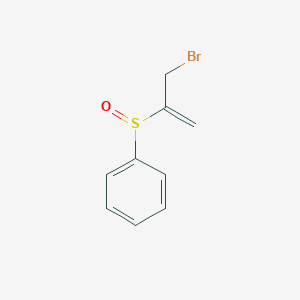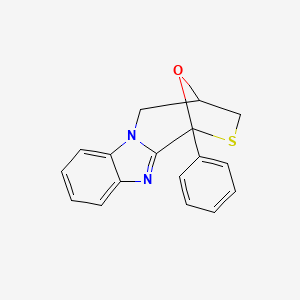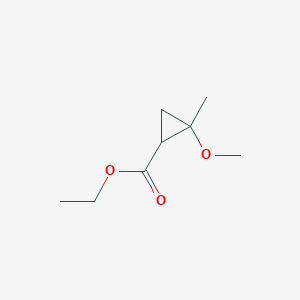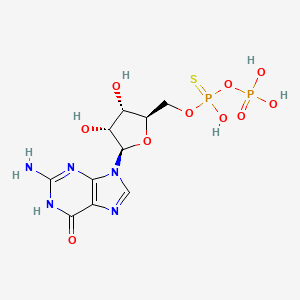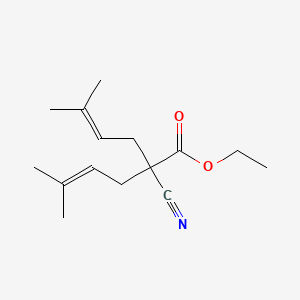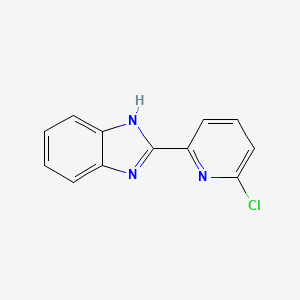
Bromotris(4-methylphenyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromotris(4-methylphenyl)germane is an organogermanium compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a germanium atom bonded to three 4-methylphenyl groups and one bromine atom. Its unique structure imparts distinct chemical properties, making it valuable in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bromotris(4-methylphenyl)germane typically involves the reaction of germanium tetrachloride with 4-methylphenylmagnesium bromide in an ether solvent. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product. The reaction conditions generally require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bromotris(4-methylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: Reduction can lead to the formation of germane derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like alkyl halides or aryl halides under basic conditions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Yield various substituted germanium compounds.
Oxidation Reactions: Produce germanium dioxide derivatives.
Reduction Reactions: Result in the formation of germane derivatives.
Wissenschaftliche Forschungsanwendungen
Bromotris(4-methylphenyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of Bromotris(4-methylphenyl)germane involves its interaction with specific molecular targets. The compound can act as a photoinitiator, where it absorbs light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The molecular pathways involved include the generation of free radicals that propagate the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromotris(2,4,6-trimethylbenzoyl)germane: Another germanium-based photoinitiator with similar applications in polymerization.
2-Bromo-4’-methylpropiophenone: A brominated compound used as a precursor in organic synthesis.
Uniqueness
Bromotris(4-methylphenyl)germane is unique due to its specific structure, which imparts distinct photoinitiating properties. Its ability to generate reactive species under light exposure makes it valuable in surface-initiated polymerization and other photochemical applications .
Eigenschaften
CAS-Nummer |
72454-26-3 |
|---|---|
Molekularformel |
C21H21BrGe |
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
bromo-tris(4-methylphenyl)germane |
InChI |
InChI=1S/C21H21BrGe/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI-Schlüssel |
RLTVWVAZMUNXAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Ge](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


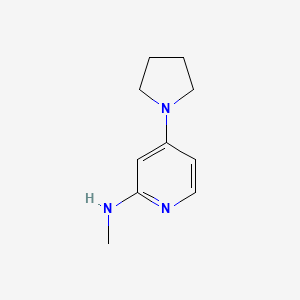
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)

